3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
Brand Name: Vulcanchem
CAS No.: 160008-89-9
VCID: VC7451278
InChI: InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18(24)17-15-3-1-2-4-16(15)20-21-17/h1-8H,9-12H2,(H,20,21)
SMILES: C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC4=CC=CC=C43
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.81

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole

CAS No.: 160008-89-9

Cat. No.: VC7451278

Molecular Formula: C18H17ClN4O

Molecular Weight: 340.81

* For research use only. Not for human or veterinary use.

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-indazole - 160008-89-9

Specification

CAS No. 160008-89-9
Molecular Formula C18H17ClN4O
Molecular Weight 340.81
IUPAC Name [4-(4-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone
Standard InChI InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)22-9-11-23(12-10-22)18(24)17-15-3-1-2-4-16(15)20-21-17/h1-8H,9-12H2,(H,20,21)
Standard InChI Key PFGRORNFFFCZKP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indazole core substituted at the 3-position with a 4-(4-chlorophenyl)piperazine-1-carbonyl group. The indazole moiety provides aromaticity and hydrogen-bonding capacity, while the piperazine ring introduces conformational flexibility and basicity. The 4-chlorophenyl substituent enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Physicochemical Parameters

While direct data for this compound is limited, analogous piperazine-indazole hybrids exhibit:

  • Molecular weight: ~380–400 g/mol (similar to CID 86274160 in Search Result )

  • LogP: Estimated 3.5–4.2 (calculated using fragment-based methods)

  • pKa: Piperazine nitrogen pKa ~8.5–9.5, indazole NH ~2.5–3.5

Synthesis and Structural Modifications

Synthetic Routes

Key steps derived from related compounds (Search Results ):

Carboxamide Coupling

  • Indazole-3-carboxylic acid activation:
    Use carbodiimide reagents (DCC/EDCI) in EtOAc/DMF to form active ester .

  • Piperazine coupling:
    React with 4-(4-chlorophenyl)piperazine in presence of triethylamine .

Reaction Scheme:

1H-Indazole-3-carboxylic acid+4-(4-chlorophenyl)piperazineEDCI, EtOAc/DMFTarget Compound\text{1H-Indazole-3-carboxylic acid} + \text{4-(4-chlorophenyl)piperazine} \xrightarrow{\text{EDCI, EtOAc/DMF}} \text{Target Compound}

Alternative Approaches

  • Ultrasound-assisted synthesis: Reduces reaction time by 40% compared to conventional methods .

  • Solid-phase synthesis: Enables high-throughput production of analogues .

Structure-Activity Relationship (SAR) Insights

Modifications impacting activity (based on Search Result ):

Position ModifiedEffect on ActivityExample Analogues
Piperazine N-substituent↑ Lipophilicity → ↑ CNS penetration 4-Fluoro vs. 4-chloro derivatives
Indazole C-3 substitutionRigid groups → ↑ target binding affinity Carboxamide vs. sulfonamide
Chlorophenyl positionPara > meta for receptor affinity 4-Cl vs. 3-Cl phenylpiperazines

Pharmacological Profile

CNS Activity

The 4-chlorophenylpiperazine moiety suggests potential serotonin/dopamine receptor modulation. Key observations from related compounds:

  • 5-HT₁A affinity: Kᵢ = 12–85 nM in phenylpiperazine derivatives

  • D₂ receptor binding: Moderate activity (IC₅₀ ~1–10 μM)

Enzyme Inhibition

Structural similarity to IMPDH inhibitors (Search Result ):

EnzymeIC₅₀ (μM)Mechanism
IMP dehydrogenase0.8–8.1Competitive NAD⁺ inhibition
Xanthine oxidase>100No significant activity

Analytical Characterization

Detection Methods

Data from piperazine screening assays (Search Result ):

TechniqueLOD (ng/mL)Cross-Reactivity (%)
LC-MS/MS (MRM)0.1100
Immunoassay (Biochip)0.17–2.4128–196

Spectroscopic Data

Predicted for target compound:

  • ¹H NMR (DMSO-d₆): δ 8.2 (indazole H-4), 7.6–7.8 (aromatic H), 3.4–4.1 (piperazine CH₂)

  • IR (KBr): 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N)

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